

# proper storage and handling of YKL-1-116 compound

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## Compound of Interest

Compound Name: YKL-1-116

Cat. No.: B15586573

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## Application Notes and Protocols for YKL-1-116

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**YKL-1-116** is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). [1][2] It functions by irreversibly binding to a cysteine residue (Cys312) in the ATP-binding pocket of CDK7, thereby blocking its kinase activity.[3][4] CDK7 is a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, playing dual roles in regulating the cell cycle and gene transcription.[3] Due to its targeted mechanism, **YKL-1-116** serves as an important tool compound in cancer research to probe the consequences of selective CDK7 inhibition.[5]

This document provides detailed guidelines for the proper storage, handling, and experimental application of **YKL-1-116**.

### Compound Information

Property	Value	Source
CAS Number	1957202-71-9	[1][2][6]
Molecular Formula	C34H38N8O3	[2][6]
Molecular Weight	606.72 g/mol	[1][2]
Appearance	White to off-white solid	[1]

## Storage and Handling

Proper storage is critical to maintain the stability and activity of **YKL-1-116**.

Form	Storage Temperature	Duration	Source
Solid Powder	-20°C	Long-term (months to years)	[1][6]
4°C	Short-term (days to weeks)	[1][6]	
In Solvent	-80°C	Up to 6 months	[1][2]
-20°C	Up to 1 month	[1][2]	

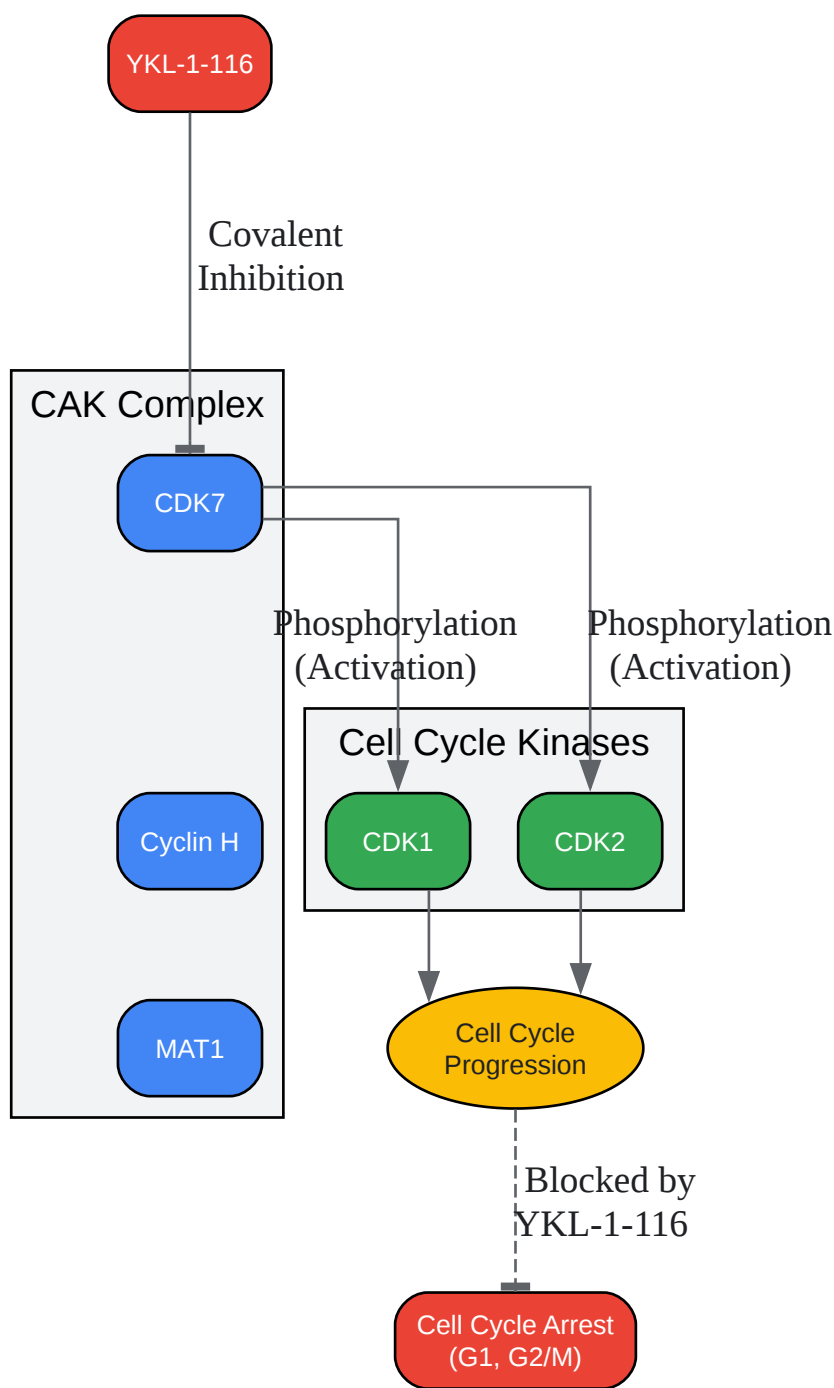
### Handling Recommendations:

- Shipping: The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[6]
- Preparation: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[7]
- Solutions: Prepare and use solutions on the same day whenever possible.[7] For stock solutions, aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles.[7]
- Safety: **YKL-1-116** is for research use only and not for human or veterinary use.[6] Always use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and

safety glasses when handling the compound. Refer to the Safety Data Sheet (SDS) for complete safety information.

## Mechanism of Action

**YKL-1-116** is a selective covalent inhibitor of CDK7.<sup>[1]</sup> It demonstrates high selectivity for CDK7 over other cyclin-dependent kinases such as CDK9, CDK12, and CDK13.<sup>[1][5]</sup> The primary mechanism involves the covalent modification of Cysteine 312 within the CDK7 active site.<sup>[4]</sup> By inhibiting CDK7, **YKL-1-116** disrupts its function as a CDK-activating kinase (CAK), which is responsible for the activating phosphorylation of other CDKs, including CDK1 and CDK2.<sup>[3]</sup> This leads to a potent cell cycle arrest, primarily at the G1 and G2/M phases.<sup>[3][8]</sup>



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Caption: Mechanism of **YKL-1-116** action on the CDK7 signaling pathway.

## Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of **YKL-1-116** from various assays.

Target / Cell Line	Assay Type	Value (IC50)	Source
CDK7	Biochemical Assay	7.6 nM	[4]
CDK2	Biochemical Assay	1.1 µM	[4]
CDK9	Biochemical Assay	> 1 µM	[4]
Jurkat Cells	Cytotoxicity (Viability)	2 nM	[1]

## Experimental Protocols

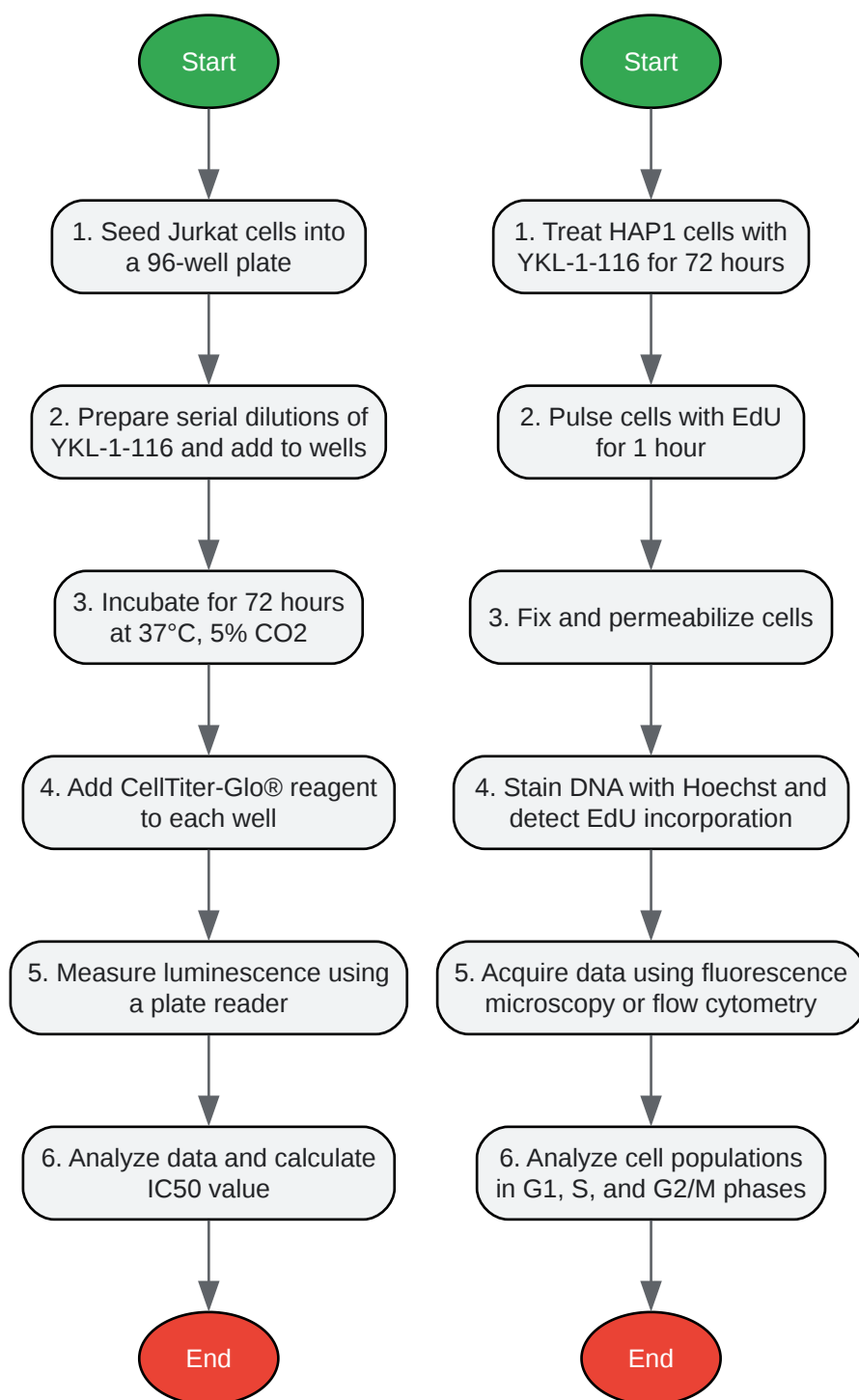
### Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **YKL-1-116** in DMSO.

- **Equilibrate:** Allow the vial of solid **YKL-1-116** to warm to room temperature for at least 60 minutes.
- **Calculation:** Calculate the required volume of DMSO to add. For example, to make a 10 mM stock from 1 mg of **YKL-1-116** (MW: 606.72 g/mol):
  - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molarity (mol/L)} * \text{Molecular Weight (g/mol)})$
  - $\text{Volume (µL)} = (0.001 \text{ g} / (0.010 \text{ mol/L} * 606.72 \text{ g/mol})) * 1,000,000 = 164.8 \text{ µL}$
- **Dissolution:** Add the calculated volume of high-purity DMSO to the vial.
- **Mixing:** Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication in a water bath can be used to aid dissolution if necessary.
- **Storage:** Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.[1][2]

### Protocol: Cell Viability Assay

This protocol outlines a method to determine the cytotoxic effects of **YKL-1-116** on a cancer cell line (e.g., Jurkat) using a luminescence-based assay.



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